molecular formula C21H27N3O4S B2847142 N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide CAS No. 897619-21-5

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide

カタログ番号 B2847142
CAS番号: 897619-21-5
分子量: 417.52
InChIキー: LOMUCMJOYOYFOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide” is a compound that contains a piperazine derivative . Piperazine derivatives have been found to have stimulant effects and have been used in various applications, including as an ingredient in "Party pills" .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized as prospective novel atypical antipsychotic agents . The synthesis involved the microwave irradiation of acetyl glycine with substituted piperazines in the presence of DCC in DMF .

科学的研究の応用

Radiolabeled Antagonist for PET Studies

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide and its derivatives have been researched for their potential use in positron emission tomography (PET) imaging studies, particularly as radiolabeled antagonists for various receptors. One prominent example is [18F]p-MPPF, which is utilized for studying 5-HT1A receptors, highlighting its role in understanding serotonergic neurotransmission (Plenevaux et al., 2000).

Dopamine D3 Receptor Ligands

Research on structural variations of this compound led to the identification of potent and selective ligands for dopamine D3 receptors. These modifications aimed at enhancing receptor affinity and selectivity, contributing to the understanding and potential treatment of disorders related to the dopaminergic system (Leopoldo et al., 2002).

Selective Serotonin Receptor Agonists

Studies on benzamide derivatives, including modifications of the this compound structure, have led to the development of selective serotonin 4 (5-HT4) receptor agonists. These compounds are explored for their potential in enhancing gastrointestinal motility, offering insights into new treatments for gastrointestinal disorders (Sonda et al., 2004).

Dopamine D4 Receptor Affinity

The compound has also been a lead in studies aiming to determine its affinity and selectivity for dopamine D4 receptors. These investigations have provided valuable information for the development of novel therapeutic agents targeting neuropsychiatric conditions (Perrone et al., 2000).

作用機序

Target of Action

The primary targets of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide, also known as F2068-0410, are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a major therapeutic approach for increasing central cholinergic neurotransmission . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

F2068-0410 interacts with its targets by acting as an inhibitor . It inhibits AChE, thereby increasing the levels of acetylcholine, a neurotransmitter that plays a significant role in memory and cognition . It also shows affinity towards α1-ARs, potentially modulating the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This can have a significant impact on cognitive functions, particularly in conditions like Alzheimer’s disease where a decrease in cholinergic transmission is observed . The interaction with α1-ARs can influence the adrenergic signaling pathway , affecting various physiological processes such as cardiac function and smooth muscle contraction .

Pharmacokinetics

The pharmacokinetic properties of F2068-0410, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability .

Result of Action

The inhibition of AChE by F2068-0410 can lead to improved cognitive function by increasing acetylcholine levels . Its interaction with α1-ARs can influence various physiological processes, potentially offering therapeutic benefits for conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia .

特性

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17-3-5-18(6-4-17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-7-9-20(28-2)10-8-19/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMUCMJOYOYFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。